2-(2-(Methylthio)pyrimidin-4-yl)-3-oxopropanenitrile
Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as Lewis structure, line-angle structure, or 3D structure.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves analyzing the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the substance undergoes.Scientific Research Applications
Synthesis and Structural Analysis
- 2-(2-(Methylthio)pyrimidin-4-yl)-3-oxopropanenitrile has been used in the synthesis of complex compounds, such as (R)-4-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine, where its reactions under specific conditions lead to compounds with unique structural properties. The molecular structure of these compounds is characterized by nearly coplanar pyrimidine and pyrazolyl rings, demonstrating its utility in creating structurally distinct molecules (Liu et al., 2009).
Chemoselective Synthesis
- This compound plays a crucial role in the chemoselective synthesis of pyrimidine derivatives. For example, it is used in a protocol for the synthesis of novel pyrrole-substituted pyrido[2,3-d]pyrimidines, highlighting its importance in producing compounds with potential pharmacological properties (Jahanshahi et al., 2018).
Intermediate in Drug Synthesis
- This chemical is an important intermediate in the synthesis of drugs such as diarylpyrimidine HIV-1 reverse transcriptase inhibitors. It undergoes various reactions to yield key intermediates for these drugs, demonstrating its significance in the field of medicinal chemistry (Ju, 2015).
Antibacterial Activity
- Research also shows that derivatives synthesized from 2-(2-(Methylthio)pyrimidin-4-yl)-3-oxopropanenitrile exhibit antibacterial activity. This suggests its potential use in developing new antibacterial agents (Behalo, 2008).
Antioxidant Agents
- Compounds derived from 2-(2-(Methylthio)pyrimidin-4-yl)-3-oxopropanenitrile have been evaluated as potent antioxidant agents. This highlights its role in the synthesis of compounds that could have health benefits and applications in disease prevention (Vartale et al., 2016).
Safety And Hazards
This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.
Future Directions
This involves predicting or suggesting further studies that could be done with the compound. This could be new synthetic methods, potential applications, or investigations into its mechanism of action.
properties
IUPAC Name |
2-(2-methylsulfanylpyrimidin-4-yl)-3-oxopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c1-13-8-10-3-2-7(11-8)6(4-9)5-12/h2-3,5-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBRYXOTQFSZMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)C(C=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676938 | |
Record name | 2-[2-(Methylsulfanyl)pyrimidin-4-yl]-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(Methylthio)pyrimidin-4-yl)-3-oxopropanenitrile | |
CAS RN |
1111637-81-0 | |
Record name | 2-[2-(Methylsulfanyl)pyrimidin-4-yl]-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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